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molecular formula C8H7BrN2 B173352 7-Bromo-1H-indol-5-amine CAS No. 196205-07-9

7-Bromo-1H-indol-5-amine

Cat. No. B173352
M. Wt: 211.06 g/mol
InChI Key: IDSDTLAEQBFCMV-UHFFFAOYSA-N
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Patent
US05677321

Procedure details

A solution of 7-bromo-5-nitroindole (0.68 g, 2.8 mmol), hydrazine (1.0 mL, 31 mmol) and 10% Pd/C (50 mg) in 50 mL of isopropanol was stirred at reflux for 2 h. The reaction mixture was filtered and concentrated in vacuo, yielding oily residue which was subjected to column chromatography (CHCl3, neat) to produce 0.41 g (2.0 mmol, 70%) of the desired product.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:11]([O-])=O)[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.NN.C(Cl)(Cl)Cl>C(O)(C)C.[Pd]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=CNC12)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding oily residue which

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CNC12)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mmol
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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